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Compound of Interest

Compound Name: Evybactin
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For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing
a differential screening approach to identify novel antibiotics with specific activity, using the
discovery of Evybactin as a case study.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial
compounds. Differential screening is a powerful strategy to identify compounds that are active
against a target pathogen while showing no or minimal activity against other bacteria, thus
reducing the likelihood of broad-spectrum effects and the selection for resistance in non-target
organisms. Evybactin, a potent and selective inhibitor of Mycobacterium tuberculosis, was
discovered using such a strategy. It targets DNA gyrase, an essential enzyme in bacterial DNA
replication.[1][2][3] The selectivity of Evybactin for M. tuberculosis is attributed to its uptake by
the BacA transporter, a promiscuous transporter of hydrophilic compounds present in
mycobacteria.[1][2][4][5][6]

This document outlines the principles of differential screening, provides detailed protocols for
its implementation, and presents data on the activity of Evybactin.

Data Presentation
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Table 1: Antimicrobial Activity and Cytotoxicity of Evybactin

. . Minimum Inhibitory Concentration (MIC) /
Organism/Cell Line

IC50
Mycobacterium tuberculosis 0.25 pg/mL
Lactobacillus sp. No activity
Bacteroides sp. No activity
HepG2 (Human liver cancer cell line) >128 pg/mL
FaDu (Human pharyngeal cancer cell line) >128 ug/mL
HEK293 (Human embryonic kidney cell line) >128 pg/mL

Source: Data compiled from Imai Y, et al. Nat Chem Biol. 2022.[1][7]

Experimental Protocols
Protocol for Differential Screening of Microbial Extracts

This protocol describes the methodology for screening microbial extracts to identify compounds
with selective activity against a target pathogen, such as M. tuberculosis, while being inactive
against a counter-screen organism, such as Staphylococcus aureus.

1.1. Cultivation of Production Strains and Preparation of Extracts

o Culture Media Preparation: Prepare various fermentation media to induce the production of a
wide range of secondary metabolites. Examples include 10% TSB (Tryptic Soy Broth),
defined minimal media, and 10% Bovine Heart Infusion.[8]

 Inoculation and Fermentation: Inoculate the chosen production strains (e.g., Photorhabdus
and Xenorhabdus species) into the prepared fermentation media. Incubate for 7 days under
appropriate conditions (e.g., 28-37°C with shaking).

e Solvent Extraction:
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o After incubation, separate the bacterial cells from the culture broth by centrifugation or
filtration.

o Extract the culture supernatant three times with an equal volume of ethyl acetate.

o Pool the organic phases and evaporate the solvent using a rotary evaporator or a vacuum
concentrator.

o Resuspend the dried extract in a small volume of dimethyl sulfoxide (DMSO) to create a
stock solution.

1.2. Primary Antimicrobial Screening against Target Pathogen (M. tuberculosis)

o Bacterial Culture Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9
broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-
Catalase) to mid-log phase.

o Assay Plate Preparation:
o Dispense the prepared microbial extracts into 96-well or 384-well microtiter plates.
o Include positive controls (e.g., rifampicin) and negative controls (DMSO).

« Inoculation and Incubation:

o Dilute the M. tuberculosis culture to a final optical density at 600 nm (OD600) of 0.02 in
fresh 7H9 broth.

o Add the diluted bacterial suspension to the assay plates.
o Incubate the plates at 37°C for 5-7 days.
e Readout:

o Assess bacterial growth by measuring the OD600 or by using a viability stain such as
resazurin.[9][10] A color change from blue to pink indicates bacterial growth.

o lIdentify "hits" as extracts that inhibit bacterial growth compared to the negative control.
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1.3. Counter-Screening against Non-Target Bacterium (S. aureus)

Bacterial Culture Preparation: Grow S. aureus in a suitable medium like Tryptic Soy Broth
(TSB) to mid-log phase.

o Assay Plate Preparation and Inoculation: Follow the same procedure as for the primary
screen, using the "hit" extracts from the M. tuberculosis screen.

e Incubation and Readout: Incubate the plates at 37°C for 18-24 hours. Determine bacterial
growth by measuring ODG60O0.

o Selection of Specific Hits: Identify extracts that inhibit the growth of M. tuberculosis but not S.
aureus. These are the specific "hits" for further investigation.

Protocol for DNA Gyrase Inhibition Assay

This protocol is for determining the inhibitory activity of purified compounds, such as
Evybactin, on DNA gyrase.

e Reaction Mixture Preparation:

o In a microcentrifuge tube, prepare a reaction mixture containing:

DNA gyrase enzyme (from M. tuberculosis)

Relaxed plasmid DNA (substrate)

= ATP

Reaction buffer (containing MgClI2, KClI, Tris-HCI)

« Inhibitor Addition: Add the test compound (Evybactin) at various concentrations to the
reaction mixture. Include a positive control (e.g., novobiocin) and a negative control (DMSO).

 Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow the supercoiling reaction
to proceed.
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» Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading
dye and a protein denaturant (e.g., SDS).

e Agarose Gel Electrophoresis:

o Load the reaction products onto a 1% agarose gel.

o Run the gel at a constant voltage until the DNA bands are well separated.
» Visualization and Analysis:

o Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize the
DNA bands under UV light.

o Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and
an increase in relaxed DNA compared to the negative control.

o The concentration of the compound that inhibits 50% of the enzyme activity (IC50) can be
determined.

Visualizations
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Differential Screening Workflow
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Caption: Workflow for the differential screening and discovery of novel antibiotics.
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Mechanism of Evybactin Action in M. tuberculosis
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Caption: Mechanism of action of Evybactin in Mycobacterium tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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